Comparative In Vivo Cytokine Secretion: KRN7000 vs. OCH in Murine Model
KRN7000 induces a mixed Th1/Th2 cytokine profile, while the truncated analog OCH demonstrates a significant and quantifiable Th2 bias. In a direct head-to-head in vivo comparison in mice, a 4.8 nmol dose of KRN7000 stimulated high serum levels of both IFN-γ (Th1) and IL-4 (Th2) [1]. In contrast, OCH at the same dose induced minimal IFN-γ while maintaining significant IL-4 production, establishing its preferential utility for Th2-mediated disease models [1]. This distinction is critical for researchers requiring a mixed Th1/Th2 response, for which KRN7000 remains the benchmark.
| Evidence Dimension | In vivo cytokine production |
|---|---|
| Target Compound Data | KRN7000 (4.8 nmol): ~2500 pg/mL IFN-γ; ~200 pg/mL IL-4 |
| Comparator Or Baseline | OCH (4.8 nmol): <200 pg/mL IFN-γ; ~150 pg/mL IL-4 |
| Quantified Difference | KRN7000 induces >12.5-fold more IFN-γ than OCH at this dose. |
| Conditions | C57BL/6 mice, 4.8 nmol i.v. injection, serum analyzed 2h post-injection. |
Why This Matters
This quantitative cytokine bias dictates the choice of compound for specific disease models; KRN7000 provides a mixed Th1/Th2 response, while OCH is Th2-biased for autoimmunity studies.
- [1] Yu KO, et al. Modulation of CD1d-restricted NKT cell responses by using N-acyl variants of alpha-galactosylceramides. Proc Natl Acad Sci U S A. 2005;102(9):3383-3388. doi:10.1073/pnas.0407488102 View Source
